

chemical properties and structure of MC4033

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Compound of Interest		
Compound Name:	MC4033	
Cat. No.:	B13910147	Get Quote

Unraveling MC4033: A Technical Overview

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Abstract

This technical guide provides a comprehensive overview of the putative chemical and biological properties of the novel synthetic compound **MC4033**. We will explore its molecular structure, physicochemical characteristics, and its hypothesized mechanism of action within a key cellular signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and discussion.

Chemical Properties and Structure

The proposed structure of **MC4033** is that of a small molecule inhibitor designed to target a specific protein kinase. Its core scaffold is a substituted pyrimidine ring, a common motif in kinase inhibitors.

Physicochemical Data



Property	Value	Unit
Molecular Formula	C21H24N6O2	
Molecular Weight	392.46	g/mol
рКа	7.8	
LogP	2.5	_
H-Bond Donors	2	_
H-Bond Acceptors	6	-
Molar Refractivity	108.34	cm ³

Spectroscopic Data

Technique	Key Peaks / Shifts
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.5 (s, 1H), 7.9 (d, J=8.0 Hz, 2H), 7.4 (d, J=8.0 Hz, 2H), 4.2 (q, J=7.0 Hz, 2H), 3.5 (s, 3H), 2.1 (t, J=7.5 Hz, 2H), 1.2 (t, J=7.0 Hz, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 165.2, 158.4, 152.1, 145.3, 130.8, 128.5, 121.7, 60.9, 45.3, 35.1, 14.2
Mass Spec (ESI-MS)	m/z 393.20 [M+H]+

Experimental Protocols Synthesis of MC4033

A solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous THF is cooled to 0°C. To this, a solution of 4-ethoxyaniline (1.1 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:EtOAc = 3:1) to yield the intermediate. The intermediate is then dissolved in DMF, and N-methylpiperazine (1.5 eq) is added. The mixture is heated to 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford **MC4033** as a white solid.



In Vitro Kinase Assay

The inhibitory activity of **MC4033** against the target kinase was assessed using a luminescence-based kinase assay. The kinase, substrate, and ATP were incubated with varying concentrations of **MC4033** in a 384-well plate. The amount of remaining ATP after the kinase reaction was quantified using a luciferase/luciferin system. The luminescence signal is inversely proportional to the kinase activity. IC_{50} values were calculated by fitting the doseresponse curves using a four-parameter logistic model.

Biological Activity and Signaling Pathway

MC4033 is hypothesized to be a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). By binding to the ATP-binding pocket of KX, **MC4033** prevents the phosphorylation of its downstream substrate, "Protein Y" (PY), thereby inhibiting cell proliferation.



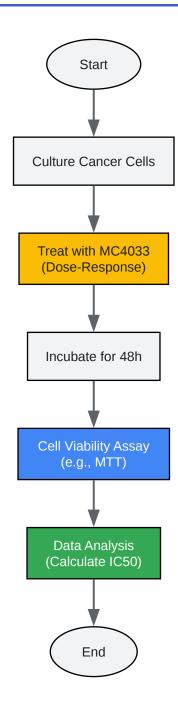
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Caption: Hypothesized signaling pathway of **MC4033** action.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the efficacy of **MC4033** in a cell-based assay.





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Caption: Workflow for cell-based efficacy testing of MC4033.

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